Cas no 1049783-45-0 (2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride)

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride structure
1049783-45-0 structure
Product Name:2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
Número CAS:1049783-45-0
MF:C15H15BrClN3
Megavatios:352.65670132637
MDL:MFCD06245394
CID:2625680
PubChem ID:2771701
Update Time:2025-11-01

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride Propiedades químicas y físicas

Nombre e identificación

    • 3-(2-Aminoethyl)-5-bromo-2-pyridin-2-yl-1H-indole hydrochloride
    • 2-(5-Bromo-2-pyridin-2-yl-1H-indol-3-yl)ethylamine hydrochloride
    • 2-[5-bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride
    • 3-(2-Aminoethyl)-5-bromo-2-(pyridin-2-yl)-1H-indole hydrochloride, 2-[3-(2-Aminoethyl)-5-bromo-1H-indol-2-yl]pyridine hydrochloride
    • 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride
    • 1049783-45-0
    • AKOS005257373
    • 2-(5-BROMO-2-PYRIDIN-2-YL-1H-INDOL-3-YL)-ETHYLAMINE MONOHYDROCHLORIDE
    • 2-[5-bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethanamine hydrochloride
    • 2-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
    • MFCD06245394
    • 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanaminehydrochloride
    • 2-[5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride
    • MDL: MFCD06245394
    • Renchi: 1S/C15H14BrN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H
    • Clave inchi: AOFGRMBBESYSGO-UHFFFAOYSA-N
    • Sonrisas: BrC1C=CC2=C(C=1)C(CCN)=C(C1C=CC=CN=1)N2.Cl

Atributos calculados

  • Calidad precisa: 351.01379Da
  • Masa isotópica única: 351.01379Da
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 20
  • Cuenta de enlace giratorio: 3
  • Complejidad: 299
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 54.7Ų

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride PrecioMás >>

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2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:1049783-45-0)
Número de pedido:A1100498
Estado del inventario:in Stock
Cantidad:1g/10g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:29
Precio ($):1134.0/3828.0
Correo electrónico:sales@amadischem.com

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride Literatura relevante

Información adicional sobre 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride: A Promising Compound in Pharmaceutical Research

2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride, with the chemical identifier CAS No. 1049783-45-0, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in therapeutic interventions. The synthesis and characterization of this compound have been extensively studied in recent years, with researchers focusing on its biological activities and pharmacological properties.

Recent studies have highlighted the importance of pyridin-2-yl and indol-3-yl moieties in modulating receptor interactions. The 5-bromo substitution on the indole ring is particularly noteworthy, as it may influence the compound's binding affinity and metabolic stability. These structural features are critical for understanding the compound's mechanism of action and its potential as a therapeutic agent.

In the context of drug discovery, 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride has been evaluated for its ability to interact with specific GPCR (G protein-coupled receptors) targets. These receptors are involved in a wide range of physiological processes, including neurotransmission and hormone regulation. The compound's potential to modulate these pathways has been explored in preclinical studies, suggesting its relevance in the treatment of neurological and metabolic disorders.

One of the key areas of research involving this compound is its interaction with serotonin receptors. Serotonin, a neurotransmitter, plays a crucial role in mood regulation, sleep, and appetite. The ability of 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride to bind to these receptors has been investigated in several studies, with promising results indicating its potential as an antidepressant or anxiolytic agent.

Moreover, the hydrochloride salt form of the compound is significant for its solubility and bioavailability. The hydrochloride salt form is commonly used in pharmaceutical formulations due to its improved stability and ease of administration. This characteristic is particularly important for ensuring the compound's efficacy in vivo.

Recent advancements in computational modeling have provided insights into the molecular interactions of 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride. These models have helped researchers predict the compound's behavior in biological systems, facilitating the design of more effective therapeutic strategies. The integration of computational tools with experimental data has enhanced the accuracy of these predictions, contributing to the compound's development as a potential drug candidate.

The indole ring structure of the compound is another area of interest in pharmaceutical research. Indole derivatives are known for their diverse biological activities, ranging from anti-inflammatory to antitumor properties. The presence of the indole-3-yl group in 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride may contribute to its multifunctional properties, making it a valuable compound for further investigation.

Additionally, the pyridin-2-yl substituent in the compound has been linked to various pharmacological activities. Pyridine derivatives are often used in the development of drugs targeting neurological and cardiovascular conditions. The incorporation of the pyridin-2-yl group in this compound may enhance its ability to interact with specific targets, thereby improving its therapeutic potential.

Current research efforts are focused on optimizing the 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride structure to enhance its potency and reduce potential side effects. This includes the exploration of different substituent groups and chemical modifications to improve the compound's selectivity and efficacy. These efforts are crucial for the development of more effective and safer therapeutic agents.

The 5-bromo substitution on the indole ring has also been studied for its impact on the compound's metabolic stability. Bromine atoms are known to influence the metabolic pathways of compounds, potentially affecting their half-life and bioavailability. Understanding these effects is essential for the design of compounds with optimal pharmacokinetic profiles.

Furthermore, the hydrochloride salt form of the compound has been evaluated for its solubility in various solvents, which is important for the formulation of pharmaceutical products. The solubility characteristics of the compound can significantly impact its absorption and distribution in the body, making this an important factor in its development as a therapeutic agent.

In conclusion, 2-(5-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl)ethanamine hydrochloride represents a promising compound with potential applications in the treatment of various diseases. The ongoing research into its molecular interactions, pharmacological properties, and chemical modifications is critical for its development as a therapeutic agent. As the field of drug discovery continues to advance, the compound's role in the development of new and effective treatments is likely to become even more significant.

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1049783-45-0)
A1100498
Pureza:99%/99%
Cantidad:1g/10g
Precio ($):1134.0/3828.0